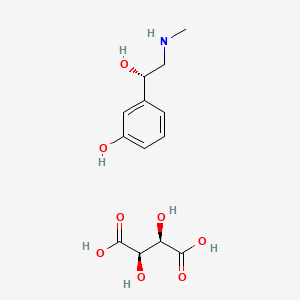
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate is a chemical compound widely used in the pharmaceutical industry. It is an alpha-1 adrenergic receptor agonist, primarily utilized for its vasoconstrictive properties. This compound is often employed in the treatment of hypotension, nasal congestion, and as a mydriatic agent in ophthalmology .
准备方法
Synthetic Routes and Reaction Conditions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be synthesized through several methods. One common approach involves the chlorination of a precursor compound, followed by chiral reduction, amination, and salification . The process typically includes:
Chlorination Reaction: The precursor compound undergoes chlorination.
Chiral Reduction Reaction: The chlorinated compound is reduced using chiral catalysts.
Amination and Salification: The reduced compound is aminated and then converted into its tartrate salt form through salification.
Industrial Production Methods: Industrial production of phenylephrine tartrate often involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, meeting the standards set by pharmacopoeias .
化学反应分析
Types of Reactions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated and nitrated phenylephrine derivatives
科学研究应用
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Widely used in the development of drugs for treating hypotension, nasal congestion, and as a mydriatic agent.
Industry: Utilized in the formulation of over-the-counter medications for cold and flu symptoms
作用机制
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate exerts its effects by acting as an alpha-1 adrenergic receptor agonist. This interaction leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. In ophthalmology, it induces mydriasis by contracting the dilator muscles of the iris .
相似化合物的比较
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be compared with other adrenergic agonists such as:
Pseudoephedrine: Another nasal decongestant with a similar mechanism but different pharmacokinetics.
Norepinephrine: A potent vasoconstrictor used in critical care settings.
Ephedrine: A compound with both alpha and beta adrenergic activity, used for its stimulant effects.
Uniqueness: this compound is unique due to its selective alpha-1 adrenergic receptor activity, making it particularly effective for localized vasoconstriction without significant central nervous system stimulation .
属性
CAS 编号 |
13998-27-1 |
|---|---|
分子式 |
C13H19NO8 |
分子量 |
317.294 |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
InChI 键 |
NHKOTKKHHYKARN-KZKMUFAMSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
同义词 |
(S)-(beta-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















